N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a unique substitution pattern. The molecule features two pyridine rings: one substituted with a cyclopropyl group at position 5 and a methylene-linked carboxamide group at position 3, connected to a second pyridine ring bearing a fluorine atom at position 5. Such motifs are commonly explored in medicinal chemistry for their roles in modulating target binding, metabolic stability, and solubility .
The cyclopropyl group may enhance membrane permeability due to its rigidity and lipophilicity, while the fluorine atom could improve metabolic stability and electronic effects on aromatic systems .
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-14-4-13(8-18-9-14)15(20)19-6-10-3-12(7-17-5-10)11-1-2-11/h3-5,7-9,11H,1-2,6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUXHVDQWOPUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide with structurally or functionally related compounds, based on substituent effects, synthetic routes, and inferred physicochemical properties.
Table 1: Structural and Functional Comparison
Key Insights from Structural Analysis
Fluorine Substitution :
The 5-fluoropyridine moiety in the target compound is shared with analogs like N-(5-fluoro-3-(3-hydroxypropyl)pyridin-2-yl)pivalamide and N-(5-fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide . Fluorine’s electronegativity likely enhances aromatic ring stability and influences binding interactions, but the absence of polar groups (e.g., hydroxymethyl) in the target compound may reduce solubility compared to these analogs.
Cyclopropane Effects :
The cyclopropyl group in the target compound contrasts with the cyclopropane-carboxamide linker in 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide . Both cyclopropane motifs introduce rigidity, but the pyridine-linked cyclopropyl group in the target compound may offer distinct steric and electronic profiles for target engagement.
Carboxamide Linkers :
The methyl-carboxamide linker in the target compound differs from the pivalamide groups in and . Pivalamide’s steric bulk could hinder binding in certain targets, whereas the simpler carboxamide in the target compound may allow greater conformational flexibility.
Heterocyclic Cores : Benzimidazole derivatives (e.g., B8 ) exhibit different hydrogen-bonding and π-stacking capabilities compared to pyridine-based systems. The target compound’s pyridine rings may provide weaker basicity but better metabolic resistance compared to benzimidazoles.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide, a novel compound with significant potential in medicinal chemistry, has been investigated for its biological activities. This article summarizes the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant case studies and research findings.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H14FN3O
- Molecular Weight: 273.29 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Suzuki–Miyaura Coupling Reaction: This method is commonly used for forming carbon-carbon bonds.
- Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound to enhance its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets in cellular pathways. The compound has been shown to act as a ligand for various enzymes and receptors, potentially inhibiting kinase activity and modulating downstream signaling pathways.
Therapeutic Potential
- Anti-inflammatory Activity: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Properties: Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines, showing IC50 values in the nanomolar range against L1210 mouse leukemia cells .
- Neuroprotective Effects: Some studies suggest potential neuroprotective effects, although further research is needed to clarify these findings.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Key Differences |
|---|---|
| N-[(5-cyclopropylpyridin-3-yl)methyl]-3-chloroisonicotinamide | Chlorine atom may reduce metabolic stability compared to fluorine. |
| N-[(5-cyclopropylpyridin-3-yl)methyl]-3-bromoisonicotinamide | Bromine may lead to different binding affinities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

